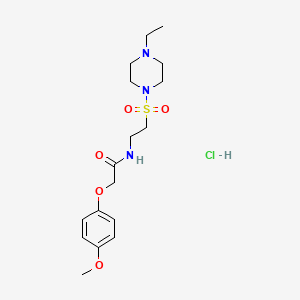
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O5S and its molecular weight is 421.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological effects based on diverse sources.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a piperazine moiety, a sulfonyl group, and a methoxyphenoxy acetamide backbone. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as alkylation and condensation reactions to form the desired product.
Pharmacological Profile
The biological activity of this compound has been investigated in several studies, particularly focusing on its anticonvulsant and anti-inflammatory properties.
-
Anticonvulsant Activity :
- Compounds similar in structure have shown significant anticonvulsant activity in animal models. For instance, derivatives of piperazine have been tested for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Preliminary results indicated that certain analogs exhibited protective effects against seizures, suggesting that modifications to the piperazine structure could enhance anticonvulsant efficacy .
-
Anti-inflammatory Effects :
- The compound's potential as an anti-inflammatory agent is supported by its ability to act as an EP4 receptor antagonist. This mechanism is crucial for the treatment of conditions such as osteoarthritis and rheumatoid arthritis, where inflammation plays a significant role . The stability and bioavailability of the compound have also been highlighted as critical factors for its therapeutic use.
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- A study on N-phenyl derivatives demonstrated significant anticonvulsant properties, with some compounds showing effectiveness at doses of 100 mg/kg in MES tests .
- Research indicated that modifications to the piperazine moiety could lead to enhanced lipophilicity, affecting the distribution and efficacy of these compounds in central nervous system (CNS) applications .
Data Tables
| Study | Compound | Activity | Model Used | Dose (mg/kg) |
|---|---|---|---|---|
| Study 1 | N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide | Anticonvulsant | MES | 100 |
| Study 2 | Related Piperazine Derivative | Anti-inflammatory | In vivo Arthritis Model | Varies |
| Study 3 | N-phenyl Derivative | Anticonvulsant | PTZ Test | 100 |
Propiedades
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-(4-methoxyphenoxy)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S.ClH/c1-3-19-9-11-20(12-10-19)26(22,23)13-8-18-17(21)14-25-16-6-4-15(24-2)5-7-16;/h4-7H,3,8-14H2,1-2H3,(H,18,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAQVBEROJAHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)COC2=CC=C(C=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













